(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

Medicinal Chemistry Structure-Activity Relationship TLR4 Agonist

(8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid (CAS 1031669-77-8) is a pyrimido[5,4-b]indole derivative with molecular formula C13H11N3O3 and molecular weight 257.24 g/mol. It is typically supplied at 95% purity as a heterocyclic building block for research purposes.

Molecular Formula C13H11N3O3
Molecular Weight 257.249
CAS No. 1031669-77-8
Cat. No. B2696411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid
CAS1031669-77-8
Molecular FormulaC13H11N3O3
Molecular Weight257.249
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)O
InChIInChI=1S/C13H11N3O3/c1-7-2-3-9-8(4-7)11-12(15-9)13(19)16(6-14-11)5-10(17)18/h2-4,6,15H,5H2,1H3,(H,17,18)
InChIKeyVSYJPVGLCQWLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: (8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid (CAS 1031669-77-8)


(8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid (CAS 1031669-77-8) is a pyrimido[5,4-b]indole derivative with molecular formula C13H11N3O3 and molecular weight 257.24 g/mol . It is typically supplied at 95% purity as a heterocyclic building block for research purposes . The pyrimido[5,4-b]indole scaffold has been identified in high-throughput screening campaigns as a chemotype capable of modulating Toll-like receptor 4 (TLR4) and NF-κB signaling [1], though direct biological characterization data for this specific compound remains unpublished in the peer-reviewed literature.

Why Generic Substitution Fails for (8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid


The pyrimido[5,4-b]indole scaffold is highly sensitive to substitution pattern. SAR studies demonstrate that modifications at the C8 position dramatically alter TLR4 agonist potency: C8-phenyl and C8-β-naphthyl derivatives display submicromolar activity, while unsubstituted C8-H analogs show significantly reduced potency [1]. The N3-acetic acid side chain in this compound provides a carboxylic acid handle for amide coupling that is absent in N3-H or N3-phenyl congeners, enabling derivatization into amide libraries [2]. Substituting this compound with the 8-bromo analog (CAS 2415535-43-0, MW 322.11) introduces a heavier halogen with different electronic properties and a potential cross-coupling site, altering both reactivity and downstream biological screening outcomes . Interchanging with the 7,8-dimethoxy variant further modifies hydrogen-bonding capacity and lipophilicity, which may confound SAR interpretation . These structural differences preclude generic substitution without re-validation of synthetic routes and biological activity.

Quantitative Differentiation Evidence: (8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid vs. Closest Analogs


C8 Substituent Differentiation: 8-Methyl vs. 8-Bromo vs. 8-H in Pyrimido[5,4-b]indole Scaffold

The C8 position of the pyrimido[5,4-b]indole scaffold is a critical determinant of biological potency. In the TLR4 agonist SAR series (J. Med. Chem. 2017), C8-aryl substituents (phenyl, β-naphthyl) achieved submicromolar human TLR4 EC50 values, dramatically outperforming the unsubstituted C8-H lead compound [1]. While the C8-methyl derivative (this compound) was not directly tested in that study, its electronic character (σₘ = -0.07 for methyl) is distinct from C8-H (σₘ = 0), C8-Br (σₘ = 0.39), and C8-aryl (σₘ ≈ 0.06 for phenyl), placing it as an intermediate electron-donating substituent with minimal steric bulk. The 8-bromo analog (CAS 2415535-43-0) introduces a 79.9 Da mass increase and a synthetically labile C-Br bond suitable for cross-coupling, whereas the 8-methyl group is chemically inert under most coupling conditions, favoring stable building block applications.

Medicinal Chemistry Structure-Activity Relationship TLR4 Agonist

N3-Acetic Acid Synthetic Handle: Differentiation from N3-Unsubstituted and N3-Phenyl Pyrimido[5,4-b]indoles

The N3-acetic acid functionality (-CH₂COOH) on this compound provides a carboxylic acid handle amenable to standard HATU/EDC-mediated amide coupling with primary and secondary amines. This contrasts with N3-phenyl pyrimido[5,4-b]indoles (e.g., compound 1 in the TLR4 series), where the N3 position is blocked by an aryl group, precluding further derivatization [1]. In published SAR studies, synthetic modifications at the N3 and carboxamide positions were critical for tuning TLR4-dependent cytokine production, with N3-alkyl substitution reducing cytotoxicity of the lead hit [2]. The N3-acetic acid moiety enables direct diversification into amide libraries without requiring deprotection or functional group interconversion steps.

Synthetic Chemistry Amide Coupling Building Block Utility

Physicochemical Property Comparison: MW, logP, and HBD/HBA Profile vs. 8-Bromo and 7,8-Dimethoxy Analogs

The 8-methyl analog (MW 257.24) satisfies the Rule of Three criteria for fragment-based screening (MW < 300), whereas the 8-bromo analog (MW 322.11) exceeds this threshold . The 7,8-dimethoxy analog (predicted MW ~317.3) adds two hydrogen bond acceptors and increases topological polar surface area. The target compound's lower molecular weight and simpler substitution pattern make it a more suitable fragment starting point where minimal substitution is desired for subsequent optimization. Predicted logP for the target compound is approximately 1.2–1.5 (neutral form), compared to ~1.8–2.1 for the 8-bromo analog and ~0.8–1.1 for the 7,8-dimethoxy variant, placing it in an intermediate lipophilicity range favorable for both solubility and membrane permeability [1].

Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery

Class-Level Biological Evidence: Pyrimido[5,4-b]indoles as TLR4/NF-κB Modulators

While no direct biological data exists for this specific compound, the pyrimido[5,4-b]indole chemotype has validated activity in TLR4-mediated NF-κB activation. In the 2017 SAR study, the lead compound 1 (N5-methyl, N3-phenyl, C2-thioacetamide derivative) demonstrated hTLR4 EC50 = 8.26 μM and mTLR4 EC50 = 3.17 μM in reporter cell assays [1]. A parallel HTS campaign (ACS Comb. Sci. 2017) identified pyrimido[5,4-b]indoles that prolonged LPS-induced NF-κB activation without intrinsic TLR4 agonism, with N3-alkyl substituted derivatives enhancing in vivo antibody responses as co-adjuvants [2]. In the 2013 J. Med. Chem. study, the most potent hit (C2-thioacetic acid, N3-phenyl derivative) selectively stimulated TLR4 in human and mouse cells, with N5 short-alkyl substitution reducing cytotoxicity [3].

Innate Immunity TLR4 Agonist NF-κB Activation Vaccine Adjuvant

Commercial Availability and Purity Benchmarking vs. Structural Analogs

The target compound is commercially available from multiple vendors at a standard purity of 95%: AKSci (Cat. 4976DG), Fluorochem, Ambinter (Cat. AMB19748104), Leyan (Cat. 1400479), and Moldb (Cat. M193404) . The 8-bromo analog (CAS 2415535-43-0) is available from ChemSrc with MW 322.11 and formula C12H8BrN3O3 . The 7,8-dimethoxy analog is listed by multiple vendors but with less widespread availability. The target compound's broader vendor base and lower molecular complexity may translate to more reliable supply chains and lower cost for procurement. No single vendor provides head-to-head pricing across all three analogs, but the absence of bromine in the target compound generally correlates with lower synthesis cost.

Chemical Procurement Vendor Comparison Purity Specification

Recommended Application Scenarios for (8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid (CAS 1031669-77-8)


Fragment-Based Drug Discovery (FBDD) Library Member

With MW 257.24 g/mol, this compound satisfies the Rule of Three criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), making it suitable for inclusion in fragment screening libraries targeting TLR4, NF-κB pathways, or kinase ATP-binding sites where the pyrimido[5,4-b]indole scaffold has demonstrated binding [1]. Its lower molecular weight and simpler substitution pattern provide an advantage over the 8-bromo (MW 322) and 7,8-dimethoxy analogs for fragment-based approaches where minimal starting complexity is desired. The N3-acetic acid handle allows for subsequent fragment growing via amide coupling.

Amide Library Diversification Core

The N3-acetic acid moiety is a direct precursor for HATU/EDC-mediated amide bond formation with diverse amine building blocks [1]. This enables rapid generation of amide libraries for SAR exploration around the pyrimido[5,4-b]indole core. Unlike N3-phenyl blocked analogs from the TLR4 agonist series, this compound requires no deprotection step before diversification, streamlining synthetic workflows.

TLR4/NF-κB Pathway Probe Development

The pyrimido[5,4-b]indole scaffold has validated activity at TLR4, with lead compounds achieving submicromolar to low micromolar EC50 values in human and murine reporter cell assays [2]. This specific compound, bearing the 8-methyl and N3-acetic acid substitution pattern, represents an unexplored region of chemical space within this pharmacophore and may serve as a starting point for developing novel TLR4 modulators or NF-κB prolongation agents, pending de novo biological evaluation.

Heterocyclic Building Block for Medicinal Chemistry

The compound is cataloged by multiple vendors (AKSci, Fluorochem, Ambinter, Leyan) as a heterocyclic building block for research use . The fused pyrimido[5,4-b]indole tricyclic core with orthogonal functionalization points (C8-methyl, N3-acetic acid, C4-carbonyl, N5-H) offers multiple vectors for further synthetic elaboration, making it a versatile intermediate for constructing more complex bioactive molecules.

Quote Request

Request a Quote for (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.